molecular formula C30H52O3 B1150621 Dammar-20(21)-en-3,24,25-triol CAS No. 55050-69-6

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B1150621
CAS No.: 55050-69-6
Attention: For research use only. Not for human or veterinary use.
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Description

Dammar-20(21)-en-3,24,25-triol: is a triterpenoid compound belonging to the dammarane family. Triterpenoids are a diverse group of natural products derived from squalene, and they are widely distributed in various medicinal plants. This compound is known for its complex structure and potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dammar-20(21)-en-3,24,25-triol can be achieved through various synthetic routes. One common method involves the copper(I)-catalyzed Mannich reaction of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20(21)-in, leading to a series of aminomethylated products . Another approach involves the ozone oxidation of 3-oxo-22,23,24,25,26,27-hexanor-dammar-20-chloro-20(21)-en, followed by direct amidation .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as shea butter and other plants containing dammarane-type triterpenoids. The extraction process includes alcohol extraction, normal and reverse phase silica gel column chromatography, and re-crystallization .

Scientific Research Applications

Dammar-20(21)-en-3,24,25-triol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential antiviral and cytotoxic activities . The compound is also studied for its pharmacological properties, including its effects on cancer cells and its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of dammar-20(21)-en-3,24,25-triol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in viral replication, contributing to its antiviral activity .

Comparison with Similar Compounds

Biological Activity

Dammar-20(21)-en-3,24,25-triol (DMT) is a triterpenoid compound derived from various plant sources, particularly from the genus Shorea and Walsura robusta. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DMT, supported by relevant data tables and case studies.

Chemical Structure and Properties

DMT is characterized by a complex molecular structure featuring a dammarane skeleton with hydroxyl groups at positions 3, 24, and 25. Its chemical formula is C30H52O3C_{30}H_{52}O_3, and it possesses unique properties that contribute to its biological functions.

Biological Activities

DMT exhibits a range of biological activities, including:

  • Antiviral Activity : DMT has shown potential in inhibiting viral replication by interacting with specific enzymes involved in the viral life cycle. For instance, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxic Effects : Research indicates that DMT demonstrates cytotoxicity against various cancer cell lines. In vitro studies have shown that DMT can induce apoptosis in human cancer cells, making it a candidate for cancer therapeutics .
  • Anti-inflammatory Properties : DMT has been found to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell-based assays .
  • Antinociceptive Effects : Similar compounds within the dammarane family have exhibited pain-relieving properties, suggesting that DMT may also have applications in pain management .

The mechanism of action of DMT involves its interaction with various molecular targets. Its structure allows it to bind to specific receptors and enzymes, leading to modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of AChE not only impacts neurotransmitter levels but also influences neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMT, it is helpful to compare it with other triterpenoids:

Compound NameStructural FeaturesUnique Attributes
Dammar-20,25-diene-3β,24-diolHydroxyl groups at C3 and C24Exhibits strong anti-inflammatory activity
Ginsenoside Rb1Sugar moieties attachedKnown for neuroprotective effects
BetulinPentacyclic structureNotable for its antiviral properties

DMT's specific hydroxylation pattern at positions 3, 24, and 25 differentiates it from these compounds and contributes to its unique biological activities .

Case Studies

Several studies have explored the efficacy of DMT in various biological contexts:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of DMT on human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma). The results indicated IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxic potential .
  • Anti-inflammatory Assay : In a cell-based assay investigating the anti-inflammatory properties of DMT, researchers found that treatment with DMT significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
  • Neuroprotective Potential : A recent investigation assessed the neuroprotective effects of DMT against oxidative stress-induced neuronal damage. The findings suggested that DMT could mitigate neuronal death through antioxidant mechanisms .

Properties

IUPAC Name

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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